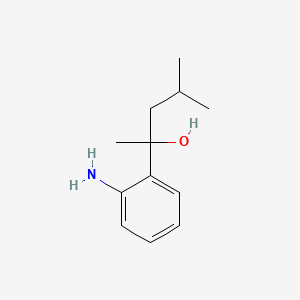

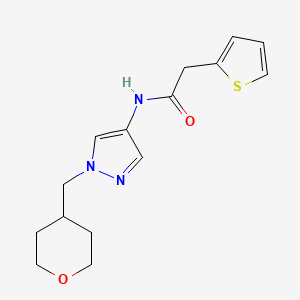

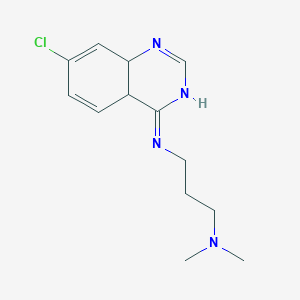

1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Hsp90 Inhibition for Cancer Therapy

Hsp90 (Heat shock protein 90): plays a crucial role in maintaining the conformation and function of various oncoproteins. Elevated Hsp90 expression in cancer cells makes it an attractive drug target. Researchers have identified DBNI as a novel Hsp90 inhibitor. Compound 4a, derived from DBNI, exhibits high binding affinity to Hsp90α and significant anti-proliferative activity against breast adenocarcinoma (MCF-7) and lung epithelial (A549) cell lines. These inhibitors down-regulate Her2 expression, a client protein of Hsp90, leading to cytotoxicity .

Photoinduced Arylation and Alkylation

DBNI derivatives have been explored for photoinduced arylation and alkylation reactions. This method allows for the synthesis of azauracils, which are independent of traditional methodologies. Remarkably, sunlight can also power this reaction .

Synthesis of Azauracils

DBNI serves as a precursor for synthesizing azauracils. These compounds have potential applications in various fields, including medicinal chemistry and materials science .

Gelators and Tissue Engineering

1,3:2,4-Dibenzylidene-d-sorbitol (DBS), a derivative of DBNI, is a gelator with applications in tissue engineering. Combining a long history of use with modern derivatization methods, DBS-based gels find use in environmental remediation and other high-tech applications .

Efficient Synthesis of 1,4-Dithiane-2,5-diol

DBNI derivatives have been employed as synthons in the efficient synthesis of 1,4-dithiane-2,5-diol, a versatile building block in organic synthesis .

Drug Discovery and Structure-Activity Relationship Studies

Researchers continue to explore DBNI derivatives for novel drug discovery. Structure-activity relationship studies indicate that the N-benzyl group significantly influences the anti-cancer activity of 1,3-dibenzyl-2-aryl imidazolidines .

properties

IUPAC Name |

1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-31-23-15-21(22(28(29)30)16-24(23)32-2)25-26(17-19-9-5-3-6-10-19)13-14-27(25)18-20-11-7-4-8-12-20/h3-12,15-16,25H,13-14,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCWFMCKPTUPRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)

![methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate](/img/structure/B2587468.png)

![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)

![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2587480.png)